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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-fluoroaniline

Cat. No.: B1287600

In the landscape of modern drug discovery and materials science, polysubstituted aromatic
compounds serve as indispensable scaffolds. Among these, 4-Bromo-2-chloro-6-
fluoroaniline emerges as a highly valuable building block due to its unique arrangement of
functional groups. The strategic placement of three different halogens—fluorine, chlorine, and
bromine—each with distinct reactivity profiles, alongside a nucleophilic amino group, provides
chemists with a versatile platform for complex molecular engineering. This guide offers a senior
application scientist's perspective on the core chemical principles, practical applications, and
detailed protocols associated with this compound, intended for researchers and professionals
in pharmaceutical and chemical development.

Core Chemical Identity and Physicochemical Profile

4-Bromo-2-chloro-6-fluoroaniline is a halogenated aniline derivative.[1][2] Its structure is
characterized by a benzene ring substituted with a bromo, a chloro, a fluoro, and an amino
group at positions 4, 2, 6, and 1, respectively.

Chemical Structure

The structural arrangement of the substituents is critical to the molecule's reactivity. The
fluorine and chlorine atoms ortho to the amine group influence its basicity and nucleophilicity,
while the bromine atom para to the amine provides a key site for cross-coupling reactions.

Caption: 2D Structure of 4-Bromo-2-chloro-6-fluoroaniline
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Physicochemical and Identification Data

The compound's properties are summarized below. These identifiers are crucial for accurate
sourcing, registration, and safety management in a laboratory setting.

Property Value Source(s)

4-bromo-2-chloro-6-

UPAC Name fluoroaniline HIE3]
CAS Number 885453-49-6 [1][4][5][6]
Molecular Formula CeH4BrCIFN [1][5]
Molecular Weight 224.46 g/mol [1][5]
Physical Form Solid [1]
SMILES C1=C(C=C(C(=C1F)N)CI)Br [1]
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The Causality of Reactivity: A Multi-Functional
Scaffold

The synthetic utility of 4-Bromo-2-chloro-6-fluoroaniline stems from the differentiated
reactivity of its functional groups. Understanding this is key to designing logical and efficient
synthetic routes.

e The Amino Group (-NHz2): As a versatile nucleophile and directing group, the amine can
undergo a wide range of reactions, including acylation, alkylation, and diazotization. Its
ortho- and para-directing nature is, however, electronically modulated by the strongly
withdrawing halogen substituents.

e The Bromine Atom (-Br): Positioned at C4, the bromine atom is the primary site for metal-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its C-Br
bond is significantly weaker than the C-Cl and C-F bonds, allowing for high regioselectivity in
reactions involving oxidative addition to a metal center (e.g., Palladium(0)).
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e The Chlorine Atom (-Cl): The chlorine at C2 is less reactive than bromine in typical cross-
coupling conditions but can be targeted under more forcing conditions or with specific
catalyst systems. This differential reactivity allows for sequential, site-selective
functionalization.

e The Fluorine Atom (-F): The C-F bond is the strongest and generally unreactive in cross-
coupling, making it a stable substituent. Its primary role is electronic; as a strongly electron-
withdrawing group, it lowers the pKa of the aniline and modulates the electron density of the
aromatic ring, which can influence reaction rates and the biological activity of downstream
products.

A Validated Synthetic Workflow

The synthesis of 4-Bromo-2-chloro-6-fluoroaniline typically involves the sequential
halogenation of a simpler aniline precursor. The following protocol is a representative, self-
validating method that incorporates in-process controls and purification.

lllustrative Synthesis Diagram

Start: 2-Chloro-6-fluoroaniline

pppppppppppppp

-t Step 3: Purification Step 4: Characterization —| Product: 4-Bromo-2-chloro-6-fluoroaniline

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize 4-Bromo-2-chloro-6-fluoroaniline via electrophilic bromination of 2-
chloro-6-fluoroaniline.
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Materials:

e 2-Chloro-6-fluoroaniline (1.0 eq)

e N-Bromosuccinimide (NBS) (1.05 eq)

o Acetonitrile (ACN), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs)
o Saturated aqueous sodium thiosulfate (Na2S20s3)
e Brine (saturated NaCl solution)

o Ethyl acetate (EtOAC)

e Hexanes

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),
dissolve 2-chloro-6-fluoroaniline (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0°C in
an ice-water bath.

o Causality: Using an anhydrous solvent and inert atmosphere prevents unwanted side
reactions with water or oxygen. The 0°C starting temperature helps control the
exothermicity of the electrophilic aromatic substitution.

e Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring
the internal temperature does not exceed 5°C.

o Causality: NBS is a solid and a milder, safer source of electrophilic bromine compared to
liquid Brz. Portion-wise addition prevents a rapid temperature spike and reduces the
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formation of di-brominated impurities. The para-position relative to the activating amino
group is the most electronically favorable site for substitution.

» Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir
at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-
Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is
complete when the starting material spot is fully consumed.

e Quenching and Workup: Once complete, quench the reaction by adding saturated aqueous
sodium thiosulfate to consume any unreacted NBS. Dilute the mixture with ethyl acetate and

water.

o Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with saturated NaHCOs solution, water, and finally brine.

o Causality: The NaHCOs wash removes any acidic byproducts (like succinimide). The brine
wash helps to remove residual water from the organic phase.

e Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOQa, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with
a gradient of hexanes and ethyl acetate.

» Final Product: Combine the pure fractions and evaporate the solvent to yield 4-Bromo-2-
chloro-6-fluoroaniline as a solid. Determine the yield and proceed to characterization.

Analytical Characterization: A Self-Validating
System

Confirming the identity and purity of the final compound is a critical, self-validating step. A
combination of spectroscopic methods is required for unambiguous structure elucidation.
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Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data:
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Technique Expected Observations

Two aromatic signals, each appearing as a
doublet of doublets due to coupling with the

1H NMR _ _ _
fluorine atom and meta-coupling with the other

proton. A broad singlet for the -NH2z protons.

Six distinct signals for the aromatic carbons.

The carbon atoms bonded to F and ClI will show
13C NMR o o

characteristic splitting patterns (C-F and C-Cl

couplings).

A single resonance for the fluorine atom, likely
1°F NMR appearing as a multiplet due to coupling with the

ortho and meta protons.

The molecular ion peak (M*) will exhibit a
characteristic isotopic pattern due to the
presence of bromine (7°Br/81Br in ~1:1 ratio) and
Mass Spectrometry chlorine (3>CI/?’Cl in ~3:1 ratio), providing
definitive confirmation of the elemental
composition. The exact mass should correspond

to the molecular formula CeH4BrCIFN.

Characteristic peaks for N-H stretching of the
primary amine (~3300-3500 cm~1), C-N
stretching (~1250-1350 cm~1), and C-Halogen
stretches in the fingerprint region.

IR Spectroscopy

Applications in Research and Development

The unique substitution pattern of 4-Bromo-2-chloro-6-fluoroaniline makes it a strategic
intermediate in several R&D areas.

o Pharmaceutical Synthesis: It is a key building block for creating complex drug candidates.[1]
Its derivatives are explored for a range of therapeutic targets. Research into similar
halogenated anilines suggests potential applications in developing treatments for chronic
pain and inflammatory conditions by serving as precursors to bradykinin B1 receptor
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antagonists.[1][7] There is also evidence that its structural motifs may be relevant in the
design of antimicrobial and anticancer agents.[1]

o Agrochemicals: The biological activity of halogenated compounds makes them suitable for
developing new pesticides and herbicides.[1] The specific substituents on this aniline can be
tuned to target particular pests or diseases in crop protection.

e Materials Science: This compound can be used in the synthesis of advanced polymers and
materials with specific electronic or optical properties, driven by the polarity and positioning
of the C-halogen bonds.[1]

Safety, Handling, and Disposal

As a halogenated organic compound, 4-Bromo-2-chloro-6-fluoroaniline requires careful
handling in a controlled laboratory environment.

o Hazard Identification: The compound is classified as harmful if swallowed, in contact with
skin, or if inhaled.[3][8] It is also known to cause skin and serious eye irritation.[3][8]

o Personal Protective Equipment (PPE): Always handle this chemical inside a certified
chemical fume hood.[8] Wear appropriate PPE, including nitrile gloves, a lab coat, and
chemical safety goggles.[8][9]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong acids.[8][9]

» Disposal: Dispose of waste material and contaminated containers in accordance with local,
state, and federal regulations. Halogenated organic waste must be segregated for
appropriate disposal, typically via incineration.[8]

Conclusion

4-Bromo-2-chloro-6-fluoroaniline is more than a mere chemical intermediate; it is a
testament to the power of strategic functionalization in molecular design. Its value lies in the
predictable and differential reactivity of its halogen and amine groups, which provides a robust
platform for constructing complex molecular architectures. For researchers in drug discovery
and materials science, a thorough understanding of its chemical causality, synthetic pathways,

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.smolecule.com/products/s695619
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-2-bromo-4-chloro-6-fluoroaniline-in-pharmaceutical-synthesis-xn
https://www.smolecule.com/products/s695619
https://www.smolecule.com/products/s695619
https://www.smolecule.com/products/s695619
https://www.benchchem.com/product/b1287600?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-6-fluoroaniline
https://www.fishersci.com/store/msds?partNumber=AC398880050&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-6-fluoroaniline
https://www.fishersci.com/store/msds?partNumber=AC398880050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC398880050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC398880050&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/42964.pdf
https://www.fishersci.com/store/msds?partNumber=AC398880050&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/42964.pdf
https://www.fishersci.com/store/msds?partNumber=AC398880050&countryCode=US&language=en
https://www.benchchem.com/product/b1287600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

and analytical validation is paramount to unlocking its full potential in creating next-generation
innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of
Polysubstituted Anilines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287600#4-bromo-2-chloro-6-fluoroaniline-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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